N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound featuring a thiazole core linked to two distinct pharmacophores: a 2,6-dimethylphenyl-substituted amide and a 3,5-dimethoxybenzamide group. The 2,6-dimethylphenyl group introduces steric bulk and lipophilicity, while the 3,5-dimethoxybenzamide moiety contributes electron-donating effects and hydrogen-bonding capabilities.
Similar compounds with thiazole cores and aryl amide substituents are often investigated for antimicrobial, anticancer, or pesticidal activities due to their ability to modulate enzyme function or receptor binding .
Properties
IUPAC Name |
N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-6-5-7-14(2)20(13)24-19(26)10-16-12-30-22(23-16)25-21(27)15-8-17(28-3)11-18(9-15)29-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRDIBRVNOEIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure incorporates a thiazole ring, an amide linkage, and methoxy-substituted benzene rings. The molecular formula is , with a molecular weight of approximately 425.5 g/mol . The presence of the thiazole moiety is particularly significant as it is associated with various pharmacological activities.
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound can inhibit bacterial growth by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Effects : Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, which play a role in inflammation and cancer progression .
- Anti-inflammatory Properties : The thiazole structure also contributes to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating inflammatory conditions.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis .
- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-thiazole acetamide | Contains methoxy instead of dimethoxy groups | Anticancer activity |
| N-(5-methylthiazol-2-yl)-acetamide | Different substitution on thiazole | Antimicrobial properties |
| 5-bromo-thiazole acetamide | Bromine substitution on thiazole | Anti-inflammatory effects |
The comparative analysis highlights how structural variations influence biological activity, emphasizing the importance of functional groups in determining efficacy.
Comparison with Similar Compounds
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)
This compound shares the thiazole-2-yl backbone and an amide-linked aryl group but differs in two key aspects:
- Substituent on the aryl group : The 2,6-difluorobenzyl group replaces the 2,6-dimethylphenyl group, introducing electronegative fluorine atoms instead of methyl groups. This substitution likely enhances polarity and alters binding affinity.
- Terminal group : A pivalamide (tert-butyl carbonyl) group replaces the 3,5-dimethoxybenzamide, increasing steric hindrance and lipophilicity.
Impact : The difluoro substitution may improve metabolic stability compared to methyl groups, while the pivalamide moiety could reduce solubility in aqueous environments .
Imazosulfuron (CAS 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)
Key differences include:
- Core structure : Imazosulfuron uses an acetamide scaffold instead of a thiazole ring.
- Functional groups : A chloro atom and methoxy-isopropyl chain enhance herbicidal activity by targeting acetolactate synthase (ALS) in plants.
Impact : The absence of a heterocyclic core in imazosulfuron reduces structural complexity but limits versatility in binding interactions compared to thiazole-containing compounds .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Features
Functional Implications
- Electron-Donating vs. In contrast, the difluoro substituents in CAS 923121-43-1 increase electrophilicity, favoring interactions with nucleophilic sites.
- Steric Effects : The pivalamide group in CAS 923121-43-1 introduces significant steric bulk, which may hinder binding to narrow enzymatic pockets compared to the planar 3,5-dimethoxybenzamide group in the target compound.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key steps include:
- Thiazole core formation : Reacting 2-aminothiazole derivatives with halogenated intermediates under basic conditions (e.g., NaH in DMF) to introduce substituents .
- Amide coupling : Using coupling agents like EDCI/HOBt or carbodiimides to attach the 3,5-dimethoxybenzamide moiety to the thiazole ring .
- Optimization : Solvents (e.g., dichloromethane or DMF) and catalysts (e.g., 4-dimethylaminopyridine) are critical for yield and purity. Reaction temperatures (20–80°C) and stoichiometric ratios must be tightly controlled .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the thiazole ring protons resonate at δ 7.2–8.1 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~468.2) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thiazole C-S) confirm functional groups .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) or anticancer activity using MTT assays on cancer cell lines (e.g., IC₅₀ values) .
- Target identification : Preliminary docking studies against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or kinases can guide mechanistic hypotheses .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up the reaction?
- Solvent optimization : Switching from DMF to THF reduces side reactions in amide coupling steps .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in thiazole functionalization .
- Workflow adjustments : Implementing flow chemistry for exothermic steps (e.g., thioether formation) improves safety and reproducibility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Systematically compare assay conditions (e.g., cell line variability, serum concentration) to identify confounding factors .
- Dose-response profiling : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 3,5-dimethoxy with nitro groups) to isolate pharmacophoric elements .
Q. How can computational modeling predict binding modes and selectivity?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., COX-2 or EGFR kinases). Pay attention to hydrogen bonding between the amide group and active-site residues .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. Metrics like RMSD (<2 Å) validate binding poses .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., hydrolytic cleavage of the amide bond) .
- Plasma stability assays : Incubate with human plasma and quantify parent compound remaining after 24 hours using LC-MS/MS .
Methodological Considerations for Data Interpretation
Q. How are crystallographic data used to resolve structural ambiguities?
- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the amide group) .
- Electron density maps : Identify disorder in flexible substituents (e.g., methoxy groups) and refine occupancy ratios .
Q. What techniques quantify binding affinity for target proteins?
- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) using immobilized protein. For example, a Kd of ~50 nM suggests high affinity for kinase targets .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during binding, providing thermodynamic profiles (ΔG, ΔH, TΔS) .
Tables for Key Data
Q. Table 1: Representative Synthetic Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amide Coupling | DCM | DMAP | 25 | 64 | |
| Thiazole Formation | DMF | NaH | 80 | 42 | |
| Purification | MeOH | – | RT | 89 |
Q. Table 2: Biological Activity of Structural Analogs
| Derivative | Modification | MIC (μg/mL) S. aureus | IC₅₀ (μM) HeLa Cells |
|---|---|---|---|
| Parent Compound | – | 16 | 12.3 |
| Nitro-substituted | 3-NO₂ | 8 | 8.7 |
| Chloro-substituted | 4-Cl | 32 | 18.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
